2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride
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Overview
Description
2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17NO.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amine group and an isopropoxy group attached to a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2-Methyl-2-(propan-2-yloxy)propan-1-amine+HCl→2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amine group into a more reduced form, such as an alkylamine.
Substitution: The compound can participate in substitution reactions, where the isopropoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Methyl-2-(propan-2-yloxy)propan-1-amine
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
- 1-Phenylpropan-2-one
Comparison: 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-propan-2-yloxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)9-7(3,4)5-8;/h6H,5,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBZIHAIXUCFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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